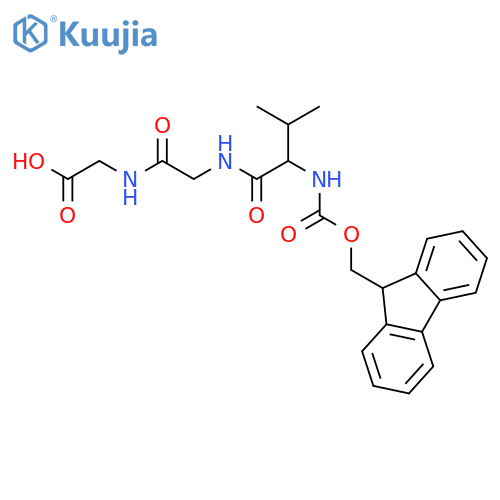

Cas no 557095-80-4 (2-{2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetamido}acetic acid)

2-{2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetamido}acetic acid 化学的及び物理的性質

名前と識別子

-

- Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valylglycyl-

- 2-[[2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetyl]amino]acetic acid

- 2-{2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetamido}acetic acid

- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine

- (S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid

- EN300-1504062

- (S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oic acid

- 2-{2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetamido}acetic acid

- DTXSID10787496

- 557095-80-4

-

- インチ: InChI=1S/C24H27N3O6/c1-14(2)22(23(31)26-11-20(28)25-12-21(29)30)27-24(32)33-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,28)(H,26,31)(H,27,32)(H,29,30)

- InChIKey: HZMHGDDTVURYLI-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C3C(C2COC(NC(C(NCC(NCC(O)=O)=O)=O)C(C)C)=O)=CC=CC=3)C=CC=1

計算された属性

- せいみつぶんしりょう: 453.19011

- どういたいしつりょう: 453.18998559g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 10

- 複雑さ: 705

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 134Ų

じっけんとくせい

- PSA: 133.83

2-{2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetamido}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1504062-0.5g |

2-{2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetamido}acetic acid |

557095-80-4 | 0.5g |

$3233.0 | 2023-05-26 | ||

| Enamine | EN300-1504062-10.0g |

2-{2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetamido}acetic acid |

557095-80-4 | 10g |

$14487.0 | 2023-05-26 | ||

| Enamine | EN300-1504062-100mg |

2-{2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetamido}acetic acid |

557095-80-4 | 100mg |

$741.0 | 2023-09-27 | ||

| Enamine | EN300-1504062-1000mg |

2-{2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetamido}acetic acid |

557095-80-4 | 1000mg |

$842.0 | 2023-09-27 | ||

| Enamine | EN300-1504062-50mg |

2-{2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetamido}acetic acid |

557095-80-4 | 50mg |

$707.0 | 2023-09-27 | ||

| Enamine | EN300-1504062-500mg |

2-{2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetamido}acetic acid |

557095-80-4 | 500mg |

$809.0 | 2023-09-27 | ||

| Enamine | EN300-1504062-0.25g |

2-{2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetamido}acetic acid |

557095-80-4 | 0.25g |

$3099.0 | 2023-05-26 | ||

| Enamine | EN300-1504062-1.0g |

2-{2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetamido}acetic acid |

557095-80-4 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1504062-2.5g |

2-{2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetamido}acetic acid |

557095-80-4 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1504062-250mg |

2-{2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetamido}acetic acid |

557095-80-4 | 250mg |

$774.0 | 2023-09-27 |

2-{2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetamido}acetic acid 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

2-{2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetamido}acetic acidに関する追加情報

Professional Introduction to Compound with CAS No. 557095-80-4 and Product Name: 2-{2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetamido}acetic Acid

The compound with the CAS number 557095-80-4 and the product name 2-{2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetamido}acetic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The intricate arrangement of functional groups, including the (9H-fluoren-9-yl)methoxycarbonyl moiety and the (2S)-configuration, suggests a high degree of specificity that may contribute to its pharmacological properties.

Recent research in the realm of peptidomimetics has highlighted the importance of incorporating non-natural amino acids into drug candidates to enhance stability, bioavailability, and target specificity. The presence of the (2S)-3-methylbutanamidoacetamido group in this compound indicates a deliberate design aimed at mimicking natural amino acid sequences while introducing modifications that could improve pharmacokinetic profiles. Such structural features are particularly relevant in the development of protease inhibitors, where precise substrate mimicry is crucial for inhibitory activity.

The fluoren-9-yl)methoxycarbonyl (Fmoc) group is a well-established protecting group in peptide synthesis, but its incorporation into a larger molecular framework like this one opens up new possibilities for drug design. The Fmoc moiety not only provides stability during synthetic processes but also offers a platform for further derivatization, allowing chemists to tailor the compound's properties for specific therapeutic applications. This dual functionality makes it an attractive candidate for exploring novel therapeutic modalities.

In the context of current pharmaceutical research, there is growing interest in compounds that can modulate protein-protein interactions (PPIs) through peptidomimetic strategies. The complex structure of this compound suggests that it may interact with biological targets in unique ways, potentially offering advantages over traditional small-molecule drugs. Studies have shown that peptidomimetics can exhibit high affinity and selectivity for their targets, making them promising candidates for treating diseases such as cancer, inflammation, and infectious disorders.

The stereochemical configuration at the (2S)-position is particularly noteworthy, as enantioselectivity plays a critical role in drug efficacy and safety. The presence of this specific stereochemistry indicates that the compound has been optimized to interact with biological systems in a highly selective manner. This level of precision is essential for ensuring that the drug candidate not only reaches its target but also maintains its integrity throughout metabolic processes.

Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like this one with high accuracy. These computational tools are invaluable for designing and optimizing drug candidates before they enter preclinical testing. By leveraging these technologies, scientists can identify potential lead compounds with favorable pharmacokinetic and pharmacodynamic properties, reducing the time and cost associated with drug development.

The synthesis of this compound represents a testament to the ingenuity of modern synthetic organic chemistry. The multi-step process required to construct such a complex molecule involves sophisticated techniques in peptide chemistry, transition-metal catalysis, and protecting group strategies. Each step must be carefully controlled to ensure high yields and purity, highlighting the challenges and rewards of working at the forefront of chemical synthesis.

As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs. The ability to design molecules with precise structural features allows researchers to fine-tune their pharmacological profiles, leading to more effective and safer treatments. This compound exemplifies how advances in chemical biology are driving innovation in drug discovery and development.

In conclusion, the compound with CAS number 557095-80-4 and product name 2-{2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetamido}acetic acid represents a significant contribution to pharmaceutical chemistry. Its complex structure, stereochemical precision, and potential applications in modulating biological targets make it a promising candidate for further investigation. As our understanding of disease mechanisms continues to evolve, compounds like this one will be instrumental in developing next-generation therapeutics that address complex medical challenges.

557095-80-4 (2-{2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetamido}acetic acid) 関連製品

- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)

- 696650-38-1(2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)

- 1806669-54-4(Ethyl 3-carboxy-5-(2-oxopropyl)benzoate)

- 144003-49-6(methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)

- 2059927-76-1(3-(5-bromopyridin-3-yl)-2-{(tert-butoxy)carbonylamino}-3-hydroxypropanoic acid)

- 2171622-59-4(4-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)

- 1090980-68-9([(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate)

- 1955556-86-1(ethyl N-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propylcarbamate)

- 2171929-91-0(5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1566900-76-2(2,2-difluoro-1-(quinolin-6-yl)ethan-1-one)